2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-morpholinooxazole-4-carbonitrile
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Overview
Description
2-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-morpholinooxazole-4-carbonitrile is a complex organic compound characterized by a unique structural configuration combining various functional groups
Mechanism of Action
Target of Action
The primary target of this compound is the Aldo-Keto Reductase AKR1C3 . AKR1C3 is an enzyme that plays a crucial role in the metabolism of steroids and is a target of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . It binds to the enzyme in a unique manner: the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The inhibition of AKR1C3 affects the steroid metabolism pathway . By inhibiting AKR1C3, the compound can potentially disrupt the production of certain steroids, thereby affecting the growth and proliferation of hormone-dependent cancer cells .
Pharmacokinetics
The compound has shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the inhibition of AKR1C3 activity , which can lead to a disruption in the production of certain steroids . This can potentially inhibit the growth and proliferation of hormone-dependent cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-morpholinooxazole-4-carbonitrile typically involves a multi-step process starting from commercially available precursors. Key steps include:
Formation of the oxazole ring via cyclization reactions.
Introduction of the morpholine group through nucleophilic substitution.
Attachment of the 3,4-dihydroisoquinoline moiety via sulfonation.
Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized at each step to maximize yield and purity.
Industrial Production Methods: While lab-scale synthesis focuses on precision and purity, industrial production emphasizes scalability and cost-efficiency. Key considerations include:
Selection of cost-effective and readily available raw materials.
Optimization of reaction conditions to minimize by-products.
Implementation of continuous flow reactors to enhance production rates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation:
Oxidative cleavage of the dihydroisoquinoline ring can lead to various aldehyde and ketone derivatives.
Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction:
Reduction of the nitrile group to an amine using hydrogen gas in the presence of a palladium catalyst.
Sodium borohydride (NaBH4) is another reducing agent used under milder conditions.
Substitution:
Nucleophilic substitution reactions involving the morpholine ring, potentially leading to the formation of new heterocyclic compounds.
Common reagents include sodium hydride (NaH) and various alkyl halides.
Common Reagents and Conditions:
Reactions typically require controlled environments, including inert atmospheres (argon or nitrogen) and precise temperature control.
Solvents such as dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and dichloromethane (DCM) are commonly used.
Major Products:
Oxidation products include aldehydes and ketones.
Reduction leads to amine derivatives.
Substitution results in novel heterocyclic compounds.
Scientific Research Applications
2-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-morpholinooxazole-4-carbonitrile is utilized in various research domains:
Chemistry:
Used as a building block for the synthesis of complex organic molecules.
Studied for its reactivity and stability under different conditions.
Biology:
Explored as a potential bioactive molecule with applications in drug discovery.
Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
Examined for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Served as a lead compound for the development of new pharmaceuticals.
Industry:
Utilized in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Applied in catalytic processes for the production of fine chemicals.
Comparison with Similar Compounds
2-(4-(Phenylsulfonyl)phenyl)-5-morpholinooxazole-4-carbonitrile
2-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-oxazole-4-carbonitrile
2-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-morpholinooxazole
Uniqueness:
The combination of the dihydroisoquinoline, sulfonyl, morpholine, oxazole, and nitrile groups imparts distinct chemical reactivity and biological activity.
Enhanced stability and solubility compared to some structurally related compounds.
Potential for diverse functionalization, enabling the synthesis of a wide range of derivatives with tailored properties.
Properties
IUPAC Name |
2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c24-15-21-23(26-11-13-30-14-12-26)31-22(25-21)18-5-7-20(8-6-18)32(28,29)27-10-9-17-3-1-2-4-19(17)16-27/h1-8H,9-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRSTMAQCAEZIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C4=NC(=C(O4)N5CCOCC5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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